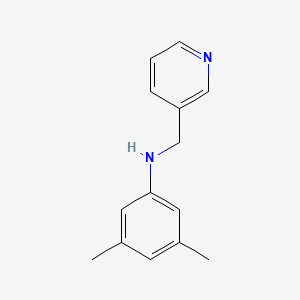

3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline

Description

3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline: is an organic compound characterized by the presence of a pyridine ring attached to an aniline moiety with two methyl groups at the 3 and 5 positions

Properties

IUPAC Name |

3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-6-12(2)8-14(7-11)16-10-13-4-3-5-15-9-13/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWBPPHGXOHTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 3,5-dimethylaniline with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents and reducing agents may vary based on cost and availability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry: 3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding studies.

Industry: In the industrial sector, 3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

- N-(pyridin-2-ylmethyl)aniline

- N-(pyridin-4-ylmethyl)aniline

- 3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline

Uniqueness: 3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline is unique due to the specific positioning of the methyl groups and the pyridine ring, which can influence its reactivity and binding properties. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

Biological Activity

3,5-Dimethyl-N-(pyridin-3-ylmethyl)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHN

- IUPAC Name : 3,5-Dimethyl-N-(pyridin-3-ylmethyl)aniline

The biological activity of 3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline is attributed to its interactions with various molecular targets. Notably, it exhibits the following mechanisms:

-

Inhibition of Enzymes : The compound has been shown to inhibit several enzymes, including:

- Dihydrofolate reductase (DHFR)

- Protein kinases involved in cancer pathways

- Receptor Binding : It interacts with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a role in neuroprotection and cognitive function.

- Modulation of Signaling Pathways : The compound influences multiple signaling pathways related to inflammation and cell proliferation.

Biological Activity

The biological activities of 3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:

- IC values against various cancer cell lines (e.g., MCF7, NCI-H460):

- MCF7:

- NCI-H460:

Antimicrobial Properties

The compound exhibits antimicrobial activity against both bacterial and fungal strains:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Fungal Strains Tested :

- Candida albicans

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of this compound through its action on the α7nAChR:

- Reduced amyloid-beta toxicity in neuronal cells.

- Potential implications for Alzheimer's disease treatment.

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Target/Cell Line | Result |

|---|---|---|---|

| Anticancer | MTT Assay | MCF7 | IC |

| Anticancer | MTT Assay | NCI-H460 | IC |

| Antibacterial | Zone of Inhibition | Staphylococcus aureus | Significant inhibition |

| Antifungal | Zone of Inhibition | Candida albicans | Moderate inhibition |

| Neuroprotective | Cell Viability Assay | Neuronal cell lines | Reduced toxicity |

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of 3,5-dimethyl-N-(pyridin-3-ylmethyl)aniline on breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.

- Neuroprotection Research : In experiments involving neuronal cultures exposed to amyloid-beta peptides, the compound significantly reduced neuronal death compared to controls, highlighting its promise in Alzheimer's disease research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.